

Application Notes and Protocols for Dinitroalkenes in Energetic Materials Research

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Compound of Interest		
Compound Name:	4,4-Dinitrohex-1-ene	
Cat. No.:	B15456652	Get Quote

A Note on the Target Compound:

Initial literature and database searches for "**4,4-Dinitrohex-1-ene**" did not yield specific information regarding its synthesis, properties, or application in energetic materials research. This suggests that it is not a commonly studied compound in this field. Therefore, these application notes will focus on a closely related and documented dinitroalkene, (1E,3E)-1,4-Dinitro-1,3-butadiene, as an illustrative example for researchers interested in the synthesis and potential applications of dinitroalkenes in the development of energetic materials.

Illustrative Compound: (1E,3E)-1,4-Dinitro-1,3-butadiene

(1E,3E)-1,4-Dinitro-1,3-butadiene is a conjugated dinitroalkene that has been synthesized and characterized.[1][2] While primarily investigated for its utility in cycloaddition reactions to form various heterocyclic compounds, its structure, containing two nitro groups and a butadiene backbone, suggests potential as an energetic material or a precursor to more complex energetic molecules.[1][2]

Data Presentation

A thorough review of the current literature did not yield quantitative performance data for (1E,3E)-1,4-Dinitro-1,3-butadiene as an energetic material. Key metrics such as detonation velocity, detonation pressure, and specific thermal decomposition temperatures are not



available in the public domain. The research focus has been on its synthesis and chemical reactivity rather than its explosive performance.[1][2]

Experimental Protocols

The following protocol describes a three-step synthesis of (1E,3E)-1,4-Dinitro-1,3-butadiene, adapted from procedures described in the literature.[1]

Protocol 1: Synthesis of (1E,3E)-1,4-Dinitro-1,3-butadiene

Step A: Synthesis of 1,4-Dinitrobutane-2,3-diol

- In a reaction vessel, combine nitromethane and an aqueous solution of glyoxal in an alkaline medium.
- Maintain the reaction mixture at a controlled temperature with stirring to facilitate the condensation reaction.
- Upon completion, neutralize the reaction mixture to precipitate the 1,4-dinitrobutane-2,3-diol.
- Filter the precipitate, wash with cold water, and dry under vacuum.

Step B: Synthesis of 2,3-Diacetoxy-1,4-dinitrobutane

- Suspend the 1,4-dinitrobutane-2,3-diol in glacial acetic acid.
- Add acetyl chloride to the suspension and heat the mixture under reflux.
- Continue heating until the evolution of hydrogen chloride gas ceases, indicating the completion of the esterification.
- Cool the reaction mixture and pour it into cold water to precipitate the 2,3-diacetoxy-1,4-dinitrobutane.
- Filter the product, wash with water, and dry thoroughly.

Step C: Synthesis of (1E,3E)-1,4-Dinitro-1,3-butadiene

Dissolve the 2,3-diacetoxy-1,4-dinitrobutane in chloroform.

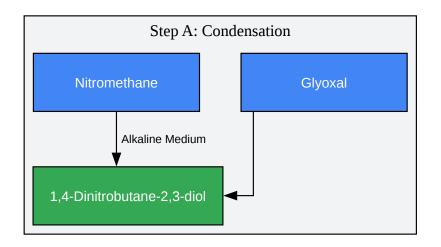


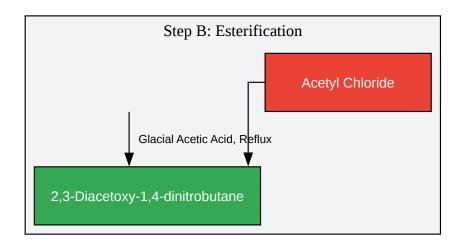


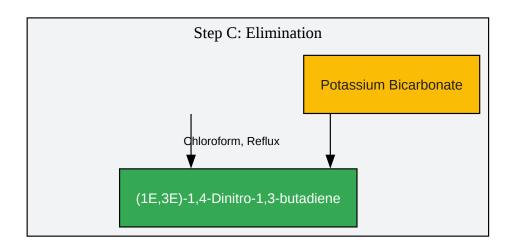


- Add potassium bicarbonate to the solution to induce thermal dehydro-acetylation.
- Reflux the mixture with vigorous stirring.
- Monitor the reaction for the elimination of acetic acid.
- After completion, filter the reaction mixture to remove inorganic salts.
- Evaporate the chloroform from the filtrate to yield crude (1E,3E)-1,4-dinitro-1,3-butadiene.
- Recrystallize the crude product from a suitable solvent to obtain the purified compound.









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Caption: Synthesis workflow for (1E,3E)-1,4-Dinitro-1,3-butadiene.



Application Notes

Due to the lack of direct experimental data on its energetic performance, the primary application of (1E,3E)-1,4-Dinitro-1,3-butadiene in energetic materials research is likely as a reactive intermediate or a building block for the synthesis of more complex, high-energy molecules.

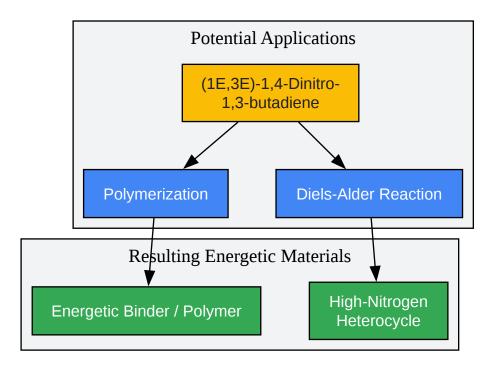
1. Precursor for Novel Energetic Polymers:

The conjugated diene system in (1E,3E)-1,4-Dinitro-1,3-butadiene makes it a potential monomer for polymerization reactions. The resulting polymer would have a high density of nitro groups along its backbone, which could lead to a novel energetic binder for plastic-bonded explosives (PBXs) or solid propellants. The presence of nitro groups would contribute to the overall energy content and oxygen balance of the formulation.

2. Intermediate in the Synthesis of High-Nitrogen Heterocycles:

(1E,3E)-1,4-Dinitro-1,3-butadiene is an excellent dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[1][2] This reactivity can be exploited to synthesize complex heterocyclic structures containing nitro groups. By reacting it with various dienophiles, researchers can access novel molecular frameworks that may possess desirable energetic properties, such as high density, thermal stability, and a positive heat of formation.





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References

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